molecular formula C13H17NO2 B13904347 methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

Cat. No.: B13904347
M. Wt: 219.28 g/mol
InChI Key: VYUIWLMJPDHWQQ-NEPJUHHUSA-N
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Description

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is a chiral piperidine derivative with a phenyl substituent at the 4-position and a methyl ester group at the 3-position. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.13 g/mol . The stereochemistry (3R,4S) is critical for its interactions in biological systems, as stereoisomers often exhibit divergent binding affinities and pharmacological profiles . This compound is of interest in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules, including analgesics, antivirals, and CNS-targeting drugs .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl (3R,4S)-4-phenylpiperidine-3-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)12-9-14-8-7-11(12)10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1

InChI Key

VYUIWLMJPDHWQQ-NEPJUHHUSA-N

Isomeric SMILES

COC(=O)[C@H]1CNCC[C@@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CNCCC1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis via Conjugate Addition and Reductive Cyclization

One of the most established methods involves the conjugate addition of a cyanoacetic acid ester to a cinnamic acid ester, followed by reduction and cyclization to form the piperidine ring with the desired stereochemistry.

Stepwise Process:

Step Reaction Type Description Key Reagents/Conditions
1 Conjugate addition Reaction of cyanoacetic acid ester with cinnamic acid ester in the presence of a base Base (e.g., alkoxide), cyanoacetic acid ester, cinnamic acid ester
2 Reduction and cyclization Simultaneous reduction and ring closure to form 4-arylpiperidine-3-carboxylate intermediate Hydride reducing agents (e.g., lithium aluminium hydride), controlled temperature (0–50°C)
3 Purification and stereoselective resolution Isolation of trans isomer (3R,4S) with high purity Chromatography, crystallization

This method yields a mixture of cis/trans isomers, but conditions are optimized to favor the trans isomer, which corresponds to the (3R,4S) stereochemistry preferred for biological activity.

Reduction of 4-Aryl-2-oxo-3-piperidine Carboxylates

An alternative and industrially scalable approach involves the reduction of 4-aryl-2-oxo-3-piperidine carboxylates using metal hydride reagents.

Key Features:

  • The starting material is a compound bearing a single carbonyl group and a carboxylate group, facilitating milder reduction conditions.
  • Preferred reducing agents include lithium aluminium hydride, sodium borohydride, sodium bis(2-methoxyethoxy)aluminium hydride, and borane complexes.
  • Solvents such as toluene or tetrahydrofuran (THF) are used to avoid interference with reduction.
  • Reaction temperatures are maintained between 0 and 50°C to ensure selective reduction without side reactions.
  • This method minimizes the formation of des-fluoro impurities (less than 1-2.5%), which is critical for pharmaceutical applications.

Use of Aryl Grignard Reagents and Arecoline (Less Preferred)

Earlier methods involved the reaction of aryl Grignard reagents with arecoline to form intermediates that were subsequently cyclized. However, this approach is less favored due to:

  • The irritant and expensive nature of arecoline.
  • Side reactions leading to low yields and impurity formation.
  • Difficulty in controlling stereochemistry.

Optimization Parameters

Parameter Typical Range/Condition Effect on Synthesis
Solvent Methanol, Toluene, THF Influences solubility and reaction kinetics
Temperature 0–100°C (preferably 0–50°C) Controls reaction rate and stereoselectivity
Reducing Agent Lithium aluminium hydride, Borane-THF Determines reduction selectivity and impurity levels
Reaction Time Several hours to overnight Affects yield and purity
Stereoselective Resolution Chromatographic or crystallization methods Enhances enantiomeric purity

Analytical and Characterization Techniques

Throughout the synthesis, the following analytical methods are employed to monitor reaction progress and confirm product identity and purity:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Conjugate Addition + Reductive Cyclization Cyanoacetic acid ester, cinnamic acid ester Base, hydride reducing agents, 0–50°C Good stereocontrol, scalable Requires multi-step optimization
Reduction of 4-aryl-2-oxo-3-piperidine carboxylates 4-aryl-2-oxo-3-piperidine carboxylates Lithium aluminium hydride, THF/toluene, 0–50°C Milder conditions, high purity Requires access to specific intermediates
Aryl Grignard + Arecoline (less preferred) Aryl Grignard reagent, arecoline Standard Grignard reaction conditions Early method, direct approach Low yield, impurities, irritants

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (3R,4R)- vs. (3R,4S)-Configurations

The (3R,4R)-stereoisomer of methyl 4-phenylpiperidine-3-carboxylate shares the same molecular formula (C₁₃H₁₇NO₂) but differs in spatial arrangement. Evidence from binding studies of similar piperidine derivatives (e.g., 4-HIL isomers) shows that stereochemistry dictates hydrogen bonding and salt bridge formation. For instance, (2S,3R,4R)-4-HIL forms distinct interactions with NADH compared to its (2S,3R,4S)-counterpart .

Substituent Variations on the Piperidine/Pyrrolidine Core

Methyl 5-(4-Methylphenyl)piperidine-3-carboxylate
  • Molecular Formula: C₁₄H₁₉NO₂
  • Molecular Weight : 233.31 g/mol
  • Key Difference : The phenyl group is at the 5-position of the piperidine ring, and the phenyl ring has a methyl substituent.
  • The methyl group on the phenyl ring could enhance lipophilicity, affecting membrane permeability .
(3R,4S)-Methyl 4-(4-Bromophenyl)pyrrolidine-3-carboxylate
  • Molecular Formula: C₁₂H₁₄BrNO₂
  • Molecular Weight : 284.15 g/mol
  • Key Difference : A bromine atom replaces the phenyl hydrogen, and the core is a 5-membered pyrrolidine ring.
  • Implications: The electron-withdrawing bromine may increase reactivity in electrophilic substitutions.

Ester Group Modifications

Ethyl (3R,4S)-1-Benzyl-3-Hydroxypiperidine-4-Carboxylate
  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Key Differences : Ethyl ester (vs. methyl), hydroxyl group at position 3, and a benzyl substituent.
  • The benzyl group may enhance binding to aromatic receptors but could increase susceptibility to oxidative metabolism .

Fluorinated Derivatives

Methyl 3,3-Difluoropiperidine-4-Carboxylate Hydrochloride
  • Molecular Formula: C₇H₁₁F₂NO₂·HCl
  • Key Difference : Fluorine atoms at position 3 of the piperidine ring.
  • This derivative is valuable in drug development for optimizing pharmacokinetic profiles .

Biological Activity

Methyl (3R,4S)-4-phenylpiperidine-3-carboxylate is a chiral compound belonging to the piperidine class, characterized by its unique stereochemistry and functional groups. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring with a methyl ester functional group and a phenyl substituent at the 4-position. The specific stereochemistry at positions 3 and 4 is crucial for its biological activity, influencing its interaction with receptors and enzymes.

Property Description
Molecular Formula C13H17N O2
Molecular Weight 219.28 g/mol
Chirality (3R,4S)
Functional Groups Ester, Aromatic

This compound exhibits biological activity primarily through its interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that compounds in this class can modulate receptor activity, potentially leading to therapeutic effects in neurological disorders.

  • Neurotransmitter Modulation : The compound may influence dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.
  • Enzyme Interaction : It has been shown to interact with various enzymes, altering their activity and affecting biochemical pathways essential for cellular processes.

Case Studies

  • Analgesic Activity : In a study evaluating piperidine derivatives for analgesic properties, this compound demonstrated significant binding affinity to μ-opioid receptors, suggesting potential use as an analgesic agent .
  • Antiviral Potential : Research has indicated that piperidine derivatives can inhibit viral proteases. This compound was evaluated for its inhibitory effects on the main protease of SARS-CoV-2. Although modest inhibition was observed, it highlights the potential for further optimization .

In Vitro Studies

In vitro assays have demonstrated that this compound can modulate signaling pathways involved in cell growth and differentiation. For instance:

  • Cell Proliferation Assays : The compound showed an ability to influence the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular responses to growth factors .

Therapeutic Applications

Based on its biological activity, this compound has potential applications in:

  • Neurological Disorders : Due to its ability to modulate neurotransmitter systems.
  • Pain Management : As a potential analgesic through interaction with opioid receptors.
  • Antiviral Drug Development : As a lead compound for developing inhibitors targeting viral proteases.

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